![molecular formula C11H16N2O5S B3241875 5-Ethyl-4-thiouridine CAS No. 148744-32-5](/img/structure/B3241875.png)
5-Ethyl-4-thiouridine
Overview
Description
5-Ethyl-4-thiouridine is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis . It is also profoundly utilized as a chemical probe in RNA modification studies .
Synthesis Analysis
The synthesis of 4-thiouridines, including 5-Ethyl-4-thiouridine, has been explored in several studies . One approach involves the concept of derivatizing 4sU into a 5′-monophosphate prodrug that would allow for cell permeation and potentially improve labeling efficiency by bypassing the rate-limiting first step of 5′ phosphorylation of the nucleoside .Molecular Structure Analysis
The molecular weight of 5-Ethyl-4-thiouridine is 288.32 and its formula is C11H16N2O5S . The SMILES representation of its structure is OC[C@@H]1C@@HC@@HC@H=C2)=S)=O)O1 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Ethyl-4-thiouridine are not explicitly mentioned in the search results, it’s known that thiouridines, such as 4-thiouridine (4sU), have attracted great interest in metabolic labeling-based RNA sequencing approaches .Scientific Research Applications
Chemical Synthesis and Structural Analysis
5-Ethyl-4-thiouridine and related compounds have been explored in various chemical syntheses and structural analyses. The synthesis of various substituted 5-methyluridines and 2-thiouridines has been achieved through nucleophilic substitution, highlighting the versatility of these compounds in creating modified nucleosides (Bartosik & Leszczynska, 2015). Additionally, the crystal structure of a DNA duplex with 2-thiothymidines has been studied, providing insights into the stabilizing contributions of sulfur-modified nucleotides (Diop-Frimpong et al., 2005).
RNA Labeling and Tracking
4-Thiouridine, a close relative of 5-ethyl-4-thiouridine, has been used in RNA labeling and tracking. A method to label and purify 4-thiouridine-containing RNA demonstrates increased efficiency and yields, facilitating the study of global microRNA turnover (Duffy et al., 2015). Furthermore, the bioconjugation of 4-thiouridine for analytical and preparative purposes has been explored, highlighting its use in RNA modification studies (Schmid et al., 2017).
Antimicrobial and Biological Activities
Several studies have explored the antimicrobial and biological activities of compounds related to 5-ethyl-4-thiouridine. Novel chromone-pyrimidine coupled derivatives, including 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, have been synthesized and evaluated for antimicrobial activity (Nikalje et al., 2017). Additionally, thiazolopyrimidine derivatives, including 2-thioxo-1,2,3,4-tetrahydropyrimidines, have been synthesized with potential antioxidant and antimicrobial properties (Youssef & Amin, 2012).
Mechanism of Action
Future Directions
The future directions of 5-Ethyl-4-thiouridine research could involve its use in RNA modification studies and the development of new drug strategies employing sulfur substitution of oxygen atoms in therapeutic RNAs . The concept of derivatizing 4sU into a 5′-monophosphate prodrug to improve labeling efficiency is also a promising area of exploration .
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-2-5-3-13(11(17)12-9(5)19)10-8(16)7(15)6(4-14)18-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,19)/t6-,7-,8-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTZNKYXHZOEGD-FDDDBJFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.